
Pyrazole, 3-methyl-1-phenyl-5-(2-(1-pyrrolidinyl)ethoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazole, 3-methyl-1-phenyl-5-(2-(1-pyrrolidinyl)ethoxy)- is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This particular compound features a pyrazole ring substituted with a methyl group at position 3, a phenyl group at position 1, and a 2-(1-pyrrolidinyl)ethoxy group at position 5.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrazole derivatives typically involves the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds. For Pyrazole, 3-methyl-1-phenyl-5-(2-(1-pyrrolidinyl)ethoxy)-, the synthetic route may involve the following steps:
Condensation Reaction: The reaction of phenylhydrazine with an appropriate 1,3-diketone under acidic or basic conditions to form the pyrazole ring.
Substitution Reaction: Introduction of the 2-(1-pyrrolidinyl)ethoxy group at position 5 through nucleophilic substitution.
Industrial Production Methods
Industrial production of pyrazole derivatives often employs multicomponent reactions and cyclocondensation techniques. These methods are favored for their efficiency and high yields. The use of catalysts such as transition metals or organocatalysts can further enhance the reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
Pyrazole, 3-methyl-1-phenyl-5-(2-(1-pyrrolidinyl)ethoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can yield hydropyrazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while substitution reactions can introduce various alkyl, aryl, or heteroaryl groups.
Scientific Research Applications
Pyrazole, 3-methyl-1-phenyl-5-(2-(1-pyrrolidinyl)ethoxy)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of agrochemicals, dyes, and materials science.
Mechanism of Action
The mechanism of action of Pyrazole, 3-methyl-1-phenyl-5-(2-(1-pyrrolidinyl)ethoxy)- involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit cyclooxygenase enzymes, resulting in anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-3-methyl-5-pyrazolone: Known for its use as a reagent in analytical chemistry.
1-(4-Methoxyphenyl)-3-methyl-5-pyrazolone: Used in the analysis of carbohydrates.
1-(2-Naphthyl)-3-methyl-5-pyrazolone: Employed in the detection of monosaccharides.
Uniqueness
Pyrazole, 3-methyl-1-phenyl-5-(2-(1-pyrrolidinyl)ethoxy)- is unique due to the presence of the 2-(1-pyrrolidinyl)ethoxy group, which imparts distinct chemical and biological properties. This substitution can enhance its solubility, bioavailability, and interaction with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
15150-36-4 |
|---|---|
Molecular Formula |
C16H21N3O |
Molecular Weight |
271.36 g/mol |
IUPAC Name |
3-methyl-1-phenyl-5-(2-pyrrolidin-1-ylethoxy)pyrazole |
InChI |
InChI=1S/C16H21N3O/c1-14-13-16(20-12-11-18-9-5-6-10-18)19(17-14)15-7-3-2-4-8-15/h2-4,7-8,13H,5-6,9-12H2,1H3 |
InChI Key |
IHCLNKOHTBEGCB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)OCCN2CCCC2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


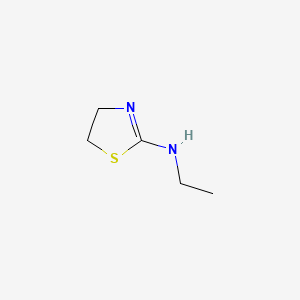
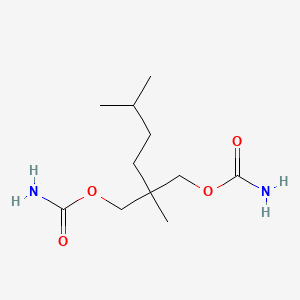
phosphanium](/img/structure/B14706069.png)
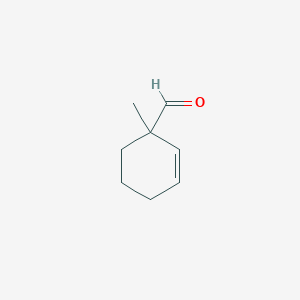
![2-Methoxy-4-(trityloxymethyl)-3-oxa-6-thiabicyclo[3.1.0]hexane](/img/structure/B14706076.png)
![3-{[(2-Bromoethoxy)(hydroxy)phosphoryl]oxy}-2-(octadecanoyloxy)propyl octadecanoate](/img/structure/B14706077.png)

![2,4,9,11-Tetraethyl-3,6,10,13-tetraoxapentacyclo[7.5.0.02,8.04,12.05,11]tetradecane-7,14-dione](/img/structure/B14706089.png)
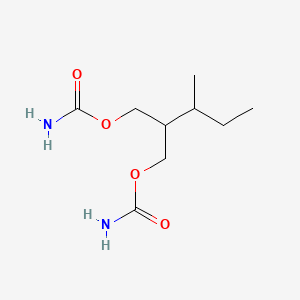
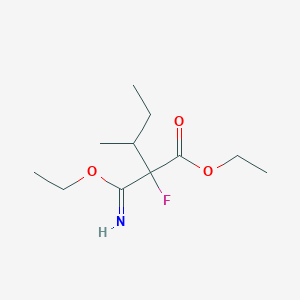
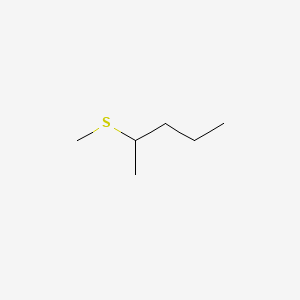
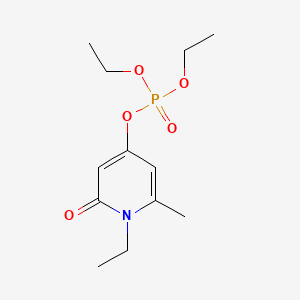
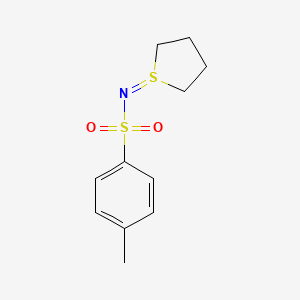
![1-[Ethyl(phenyl)amino]-3-phenoxypropan-2-ol](/img/structure/B14706121.png)
